An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Bromo-4-chloro-6-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tri-Halogenated Building Block
In the landscape of modern pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of available building blocks, tri-halogenated anilines stand out for their unique reactivity and utility as synthetic intermediates. 2-Bromo-4-chloro-6-fluoroaniline, identified by its CAS number 195191-47-0 , is a prime example of such a versatile precursor.[1][2] Its strategic placement of bromine, chlorine, and fluorine atoms on an aniline ring offers chemists a platform for selective functionalization, making it an indispensable tool in the synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral analysis, and key applications of 2-Bromo-4-chloro-6-fluoroaniline, with a focus on its pivotal role in the development of novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of 2-Bromo-4-chloro-6-fluoroaniline
| Property | Value | Source(s) |
| CAS Number | 195191-47-0 | [2] |
| Molecular Formula | C₆H₄BrClFN | [2] |
| Molecular Weight | 224.46 g/mol | [2] |
| Appearance | Purple powder | |
| Melting Point | 41-43 °C | |
| Boiling Point (Predicted) | 243.0 ± 35.0 °C | |
| Flash Point | 113 °C (closed cup) | |
| IUPAC Name | 2-bromo-4-chloro-6-fluoroaniline | [2] |
Safety and Handling
2-Bromo-4-chloro-6-fluoroaniline is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
Hazard Statements:
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.[4]
-
Wash skin thoroughly after handling.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
If on skin, wash with plenty of water.[4]
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
Synthesis of 2-Bromo-4-chloro-6-fluoroaniline
The synthesis of 2-Bromo-4-chloro-6-fluoroaniline typically involves a multi-step process starting from a more readily available aniline derivative. A logical synthetic route would start with 4-chloro-2-fluoroaniline, involving a bromination step. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aniline ring.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Bromo-4-chloro-6-fluoroaniline.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the bromination of similar aniline derivatives.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NBS as a brominating agent offers milder reaction conditions and improved regioselectivity compared to elemental bromine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-4-chloro-6-fluoroaniline.
Spectral Analysis
Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. Based on studies of the closely related 2-bromo-6-chloro-4-fluoroaniline, the following characteristic vibrational modes can be expected for 2-Bromo-4-chloro-6-fluoroaniline.[6]
Table 2: Predicted FT-IR and Raman Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
| N-H Asymmetric Stretch | ~3444 | IR |
| N-H Symmetric Stretch | ~3365 | Raman |
| C-H Stretch | ~3083 | IR & Raman |
| N-H Scissoring | ~1627 | IR |
| C=C Aromatic Stretch | 1400 - 1650 | IR & Raman |
| C-Br Stretch | 550 - 1300 | IR & Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen and amino substituents. A broad singlet corresponding to the -NH₂ protons is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the electronegativity of the attached halogens.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of 2-Bromo-4-chloro-6-fluoroaniline makes it a valuable intermediate in the synthesis of pharmacologically active molecules.[1] The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective participation in various cross-coupling reactions.
Synthesis of Bradykinin B1 Receptor Antagonists
A significant application of 2-Bromo-4-chloro-6-fluoroaniline is in the development of bradykinin B1 receptor antagonists.[1] The bradykinin B1 receptor is implicated in chronic pain and inflammatory conditions, making it an attractive therapeutic target.[3] This aniline derivative serves as a key building block for constructing the core structures of these antagonists.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom makes the molecule particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction is a powerful tool for forming new carbon-carbon bonds.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction involving 2-Bromo-4-chloro-6-fluoroaniline.
General Experimental Protocol for Suzuki-Miyaura Coupling: [9][10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 2-Bromo-4-chloro-6-fluoroaniline (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
The ability to selectively react at the C-Br position allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for drug discovery programs.
Conclusion
2-Bromo-4-chloro-6-fluoroaniline is a highly functionalized and versatile building block with significant potential in synthetic organic chemistry, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity in key transformations like palladium-catalyzed cross-coupling, make it an invaluable tool for the synthesis of novel therapeutic agents, most notably bradykinin B1 receptor antagonists. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its unique chemical architecture for the advancement of drug discovery and development.
References
-
JETIR. (2019). FTIR, FT – Raman and DFT calculations of 2-bromo-6-chloro-4-fluoroaniline. JETIR, 6(5). Available at: [Link]
-
Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Available at: [Link]
-
He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Available at: [Link]
-
Mondal, S., et al. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
PubMed. (2007). Potent bradykinin B1 receptor antagonists: 4-substituted phenyl cyclohexanes. Journal of Medicinal Chemistry, 50(15), 3497-501. Available at: [Link]
-
PR Newswire. (2025). The Crucial Role of 2-Bromo-4-chloro-6-fluoroaniline in Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Google Patents. (n.d.). US5053542A - Catalytic bromination of 2-fluoroaniline.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Patsnap Synapse. (2025). What are the new molecules for B1 receptor antagonists?. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-6-fluoroaniline. Available at: [Link]
-
ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
PubMed. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 358(3), 163-71. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-4-chloro-6-fluoroaniline | C6H4BrClFN | CID 2736222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the new molecules for B1 receptor antagonists? [synapse.patsnap.com]
- 4. Practical synthesis of a potent bradykinin B(1) antagonist via enantioselective hydrogenation of a pyridyl N-acyl enamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
